molecular formula C8H14N2O2 B14392928 3-Butylpiperazine-2,5-dione CAS No. 90123-69-6

3-Butylpiperazine-2,5-dione

Cat. No.: B14392928
CAS No.: 90123-69-6
M. Wt: 170.21 g/mol
InChI Key: DSZKJRXALGGCAQ-UHFFFAOYSA-N
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Description

3-Butylpiperazine-2,5-dione is a member of the class of 2,5-diketopiperazines, which are cyclic dipeptides. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound consists of a piperazine ring with oxo groups at positions 2 and 5, and a butyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the self-condensation of amino acid esters. For instance, the self-condensation of glycine can lead to the formation of piperazine-2,5-dione derivatives . Another method involves the Ugi reaction, a multicomponent reaction that allows for the efficient construction of the piperazine-2,5-dione core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions, such as the Ugi reaction, followed by post-transformation steps. These methods are favored due to their high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Butylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Butylpiperazine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butylpiperazine-2,5-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Butylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

CAS No.

90123-69-6

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-butylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-6-8(12)9-5-7(11)10-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11)

InChI Key

DSZKJRXALGGCAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NCC(=O)N1

Origin of Product

United States

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